molecular formula C8H6ClF2N3O B8162321 (6-Chloropyrazin-2-yl)-(3,3-difluoroazetidin-1-yl)-methanone

(6-Chloropyrazin-2-yl)-(3,3-difluoroazetidin-1-yl)-methanone

Cat. No.: B8162321
M. Wt: 233.60 g/mol
InChI Key: MCVDOVXQOUKIKV-UHFFFAOYSA-N
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Description

(6-Chloropyrazin-2-yl)-(3,3-difluoroazetidin-1-yl)-methanone is a synthetic organic compound characterized by the presence of a chloropyrazine ring and a difluoroazetidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (6-Chloropyrazin-2-yl)-(3,3-difluoroazetidin-1-yl)-methanone typically involves the following steps:

    Formation of the Chloropyrazine Ring: The chloropyrazine ring can be synthesized through the reaction of 2-chloropyrazine with appropriate reagents under controlled conditions.

    Introduction of the Difluoroazetidine Moiety: The difluoroazetidine moiety is introduced via a nucleophilic substitution reaction, where a suitable difluoroazetidine precursor reacts with the chloropyrazine intermediate.

    Final Coupling Reaction: The final step involves coupling the chloropyrazine and difluoroazetidine intermediates under specific conditions to form the desired compound.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazine ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it into corresponding alcohols or other reduced forms.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under appropriate conditions to achieve substitution reactions.

Major Products Formed:

    Oxidation: Oxidized derivatives of the pyrazine ring.

    Reduction: Reduced forms of the carbonyl group, such as alcohols.

    Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.

Scientific Research Applications

(6-Chloropyrazin-2-yl)-(3,3-difluoroazetidin-1-yl)-methanone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery and development.

    Industry: Utilized in the development of novel materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (6-Chloropyrazin-2-yl)-(3,3-difluoroazetidin-1-yl)-methanone involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For instance, it could bind to a particular enzyme’s active site, blocking its activity and thereby affecting the metabolic pathways in which the enzyme is involved.

Comparison with Similar Compounds

Uniqueness:

  • The combination of a chloropyrazine ring and a difluoroazetidine moiety in this compound provides unique chemical properties that distinguish it from other similar compounds. This unique structure contributes to its potential applications in various fields.

Properties

IUPAC Name

(6-chloropyrazin-2-yl)-(3,3-difluoroazetidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClF2N3O/c9-6-2-12-1-5(13-6)7(15)14-3-8(10,11)4-14/h1-2H,3-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCVDOVXQOUKIKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CN=CC(=N2)Cl)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClF2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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